2-Methyl-2-thiazoline
Overview
Description
Overview of 2-Methyl-2-thiazoline Chemistry
2-Methyl-2-thiazoline is a derivative of 2-thiazoline, a heterocyclic compound that has gained interest due to the unique properties of sulfur. These compounds are less studied compared to their oxygen analogs, 2-oxazolines, but have shown potential in various fields including pharmaceuticals, agrochemicals, and catalysis .
Synthesis Analysis
The synthesis of 2-methyl-2-thiazoline has been achieved through the reaction of RCS2CH2CO2H with 2-aminoethane thiols. This method has been used to obtain various derivatives of 2-phenyl-2-thiazoline, including 2-methyl-2-thiazoline (4h) . Other synthetic approaches for thiazoline derivatives involve base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates , and Ru-catalyzed/TBHP oxidation reactions from corresponding thiazolidines .
Molecular Structure Analysis
The molecular structure of 2-methyl-2-thiazoline and related compounds has been characterized using various spectroscopic techniques. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by FTIR, NMR, and X-ray diffraction, and its properties were further investigated using DFT quantum chemical methods .
Chemical Reactions Analysis
2-Thiazolines exhibit a reactivity that often differs dramatically from their oxazoline counterparts. This unique reactivity has been exploited in the synthesis of new compounds, such as thiazole-(amino)methylphosphonates and phosphinates, which undergo unexpected cleavage under acidic conditions . Additionally, 2-thiazolines have been used in the synthesis of potential antitumor and antifilarial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thiazoline derivatives have been studied through various experimental and theoretical methods. For example, the compound 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by spectroscopic techniques and thermal analysis, and its molecular geometry was optimized using DFT10. These studies provide insights into the behavior of thiazoline derivatives, which is crucial for their application in different fields.
Scientific Research Applications
Corrosion Inhibition
2-Methyl-2-thiazoline and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-amino-4-methyl-thiazole showed significant corrosion inhibition efficiency for mild steel in HCl solution, demonstrating the strong adsorption properties of such compounds in providing a protective barrier on metal surfaces (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Herbicidal Activity
Thiazoline compounds have been explored for their use in agriculture, particularly as herbicides. Research on 2-acylimino-1,3-thiazolines has demonstrated significant pre-emergence herbicidal activity against various weeds, highlighting the potential of thiazolines in crop protection (Sanemitsu, Kawamura, Satoh, Katayama, & Hashimoto Shunichi, 2006).
Neuroprotective Effects
Studies on derivatives of 2-methyl-2-thiazoline have shown promising neuroprotective effects. For instance, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has been reported to protect against oxidative stress, a key factor in neurodegenerative diseases (Kim, Son, Ha, Kim, Kim, Choi, Ahn, & Cho, 2011). This highlights the potential therapeutic applications of thiazoline derivatives in neurology.
Synthetic Chemistry
Thiazolines, including 2-methyl-2-thiazoline, are valuable in synthetic chemistry, especially in the formation of complex molecules. Their utility in synthesizing various heterocyclic compounds is well documented (Suzuki & Izawa, 1976). These synthetic applications are crucial for developing new pharmaceuticals and materials.
Antioxidant Properties
Another area of interest is the antioxidant properties of thiazoline derivatives. For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has shown significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions (Ha, Han, Kim, Kim, Kim, Choi, & Cho, 2013).
Safety And Hazards
2-Methyl-2-thiazoline is classified as a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Ground/bond container and receiving equipment should be used . Only non-sparking tools should be used, and precautionary measures against static discharge should be taken .
Future Directions
Recent studies have shown that 2-Methyl-2-thiazoline can induce a hibernation-like state in non-hibernating species . This could potentially be utilized in the field of “sensory medicine” to induce a state of hypothermia/hypometabolism in humans, which could reduce irreversible brain damage due to the arrest of blood flow .
properties
IUPAC Name |
2-methyl-4,5-dihydro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIQOABNSLTJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062336 | |
Record name | Thiazole, 4,5-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4,5-Dihydro-2-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
144.00 °C. @ 760.00 mm Hg | |
Record name | 4,5-Dihydro-2-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | 4,5-Dihydro-2-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methyl-2-thiazoline | |
CAS RN |
2346-00-1 | |
Record name | 2-Methyl-2-thiazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2346-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylthiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiazole, 4,5-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-thiazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-2-THIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z6UA8V7WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4,5-Dihydro-2-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-101 °C | |
Record name | 4,5-Dihydro-2-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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